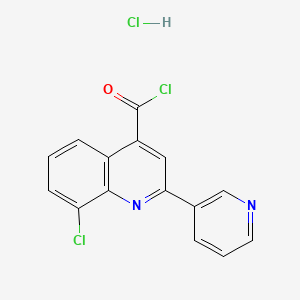

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Beschreibung

Molecular Formula: C₁₆H₁₀Cl₃N₂O·HCl

Key Features:

Eigenschaften

IUPAC Name |

8-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCDPPNBERIFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with phosphodiesterase enzymes, specifically phosphodiesterase 10A, which is involved in the regulation of intracellular levels of cyclic nucleotides. The interaction between this compound and phosphodiesterase 10A results in the inhibition of the enzyme’s activity, leading to altered levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This inhibition can have downstream effects on various signaling pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways by modulating the levels of cyclic nucleotides, which are critical secondary messengers in many signaling cascades. Additionally, this compound can affect gene expression by altering the activity of transcription factors that are regulated by cyclic nucleotide levels. In terms of cellular metabolism, this compound can impact energy production and utilization by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of phosphodiesterase 10A. This binding inhibits the enzyme’s ability to hydrolyze cyclic nucleotides, leading to increased intracellular levels of these molecules. The elevated levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate can then activate downstream signaling pathways, resulting in various cellular responses. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of phosphodiesterase 10A, resulting in prolonged alterations in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit phosphodiesterase 10A without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular signaling and metabolism. Threshold effects have been identified, where a specific dosage range results in optimal enzyme inhibition and therapeutic effects, while exceeding this range can lead to toxicity and adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the levels of cyclic nucleotides within cells. The compound interacts with phosphodiesterase 10A, inhibiting its activity and leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. These changes in cyclic nucleotide levels can affect various metabolic processes, including energy production, signal transduction, and gene expression. Additionally, the compound may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with biomolecules. Additionally, binding proteins may facilitate the transport and distribution of the compound, enhancing its cellular effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with enzymes, proteins, and other biomolecules, affecting its overall activity and cellular effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biologische Aktivität

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS No: 1332530-16-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C15H9Cl2N2O, with a molecular weight of approximately 339.6 g/mol. The compound features a chloro-substituted quinoline structure, which is known to exhibit various biological activities.

This compound has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of cyclic nucleotide levels within cells. This inhibition leads to increased intracellular concentrations of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous cellular signaling pathways .

Table 1: Summary of Biological Activity

The primary mechanism by which this compound exerts its biological effects is through the inhibition of PDE10A. By binding to the active site of this enzyme, the compound prevents the hydrolysis of cyclic nucleotides, thereby enhancing signaling pathways associated with cell growth and survival.

Cellular Effects

Research indicates that the compound influences various cellular processes:

- Cell Signaling : Modulation of cyclic nucleotide levels affects pathways involved in cell proliferation and apoptosis.

- Cytotoxicity : Studies have shown that it exhibits selective cytotoxicity against cancer cell lines, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer), demonstrating its potential as an anticancer agent .

Case Studies

In a study assessing the anticancer properties of various quinoline derivatives, this compound was highlighted for its significant cytotoxic effects on MDA-MB-231 cells, with an IC50 value indicating potent growth inhibition. The compound also induced morphological changes consistent with apoptosis at lower concentrations, further supporting its potential therapeutic application in oncology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Halogen Position and Additional Methyl Groups

- 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS: 1332529-38-0): Molecular Formula: C₁₆H₁₁Cl₃N₂O·HCl Differences: Chlorine at position 7 (vs. 8) and a methyl group at position 8. Impact: Altered steric and electronic properties may affect binding to biological targets (e.g., kinases) .

Hydrazine vs. Carbonyl Chloride Functional Groups

- 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride (CAS: 1208518-95-9): Molecular Formula: C₁₁H₁₃Cl₂N₃·HCl Differences: Hydrazine group at position 4 instead of carbonyl chloride; methyl groups at positions 2 and 4. Impact: Hydrazine enables condensation reactions, while methyl groups increase hydrophobicity .

Variations in Aromatic Substituents

Pyridinyl vs. Phenyl Derivatives

- 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1): Molecular Formula: C₁₇H₁₁Cl₂NO₂ Differences: 3-Methoxyphenyl substituent instead of pyridin-3-yl.

- 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9): Molecular Formula: C₁₈H₁₃Cl₂NO₂ Differences: Ethoxy group increases steric bulk compared to methoxy. Impact: Reduced solubility in aqueous media due to larger hydrophobic substituent .

Heterocyclic vs. Fused Ring Systems

- (S)-8-Chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride (CAS: 642008-81-9): Differences: Benzofuropyrimidinone core replaces quinoline; pyrrolidinyl substituent. Impact: Fused ring system may enhance kinase inhibition selectivity (e.g., Cdc7/Cdk9) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, and what critical parameters influence reaction efficiency?

- Methodology :

- The compound can be synthesized via cyclization reactions of substituted quinoline precursors with reagents like oxalyl chloride or chloroacetyl chloride. For example, analogous quinoline derivatives are prepared by reacting 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride or urea under reflux conditions .

- Key parameters :

- Temperature control (reflux vs. room temperature) to avoid side reactions.

- Solvent selection (e.g., anhydrous DMF or THF) to stabilize intermediates.

- Stoichiometric ratios of acylating agents (e.g., oxalyl chloride) to ensure complete conversion of carboxylic acid intermediates to acyl chlorides .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

- Methodology :

- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity thresholds should exceed 95% for reliable biological assays .

- Structural confirmation :

- NMR (¹H/¹³C) to verify substitution patterns on the quinoline and pyridine rings.

- Mass spectrometry (HRMS) for exact mass determination.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What are the optimal storage conditions for maintaining the stability of this compound, and how does hydrolysis impact its reactivity?

- Methodology :

- Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent moisture absorption and degradation .

- Hydrolysis risk : The acyl chloride group is highly susceptible to hydrolysis, forming the corresponding carboxylic acid. Monitor stability via periodic TLC or NMR during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?

- Methodology :

- Standardize assay conditions : Use consistent microbial strains, culture media, and incubation times. For example, discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial inoculum size .

- Control for solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation in aqueous assays.

- Validate results with orthogonal assays (e.g., time-kill kinetics vs. agar dilution) .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity or target interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the quinoline core.

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase) based on structural analogs .

- ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What mechanistic insights explain the compound’s selectivity in modulating specific enzymatic pathways?

- Methodology :

- Kinetic studies : Perform enzyme inhibition assays (e.g., IC₅₀ determination) with purified targets (e.g., kinases or proteases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics (ΔH, ΔS) to elucidate selectivity .

- Mutagenesis studies : Engineer enzyme active-site mutations to identify critical residues for interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.